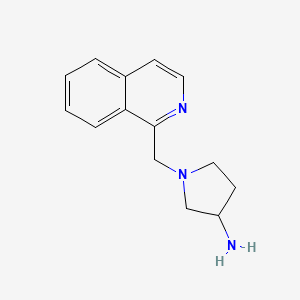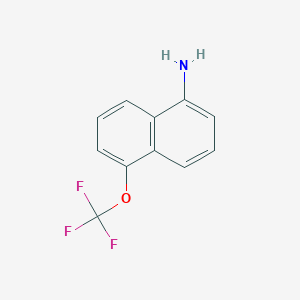
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one is a synthetic purine nucleoside analog. It is known for its potent antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is structurally similar to naturally occurring nucleosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group at position 2 of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-chloroethanol to introduce the 2-hydroxyethoxy group at position 9.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Compounds with substituted amino or hydroxyethoxy groups.
Aplicaciones Científicas De Investigación
2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with viral enzymes and its role in inhibiting viral replication.
Medicine: Used as an antiviral drug, particularly in the treatment of herpes simplex virus infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
Mecanismo De Acción
The compound exerts its antiviral effects by mimicking the natural nucleosides in the viral DNA replication process. It is phosphorylated by viral thymidine kinase to form a monophosphate, which is further converted to diphosphate and triphosphate forms. The triphosphate form inhibits viral DNA polymerase, leading to chain termination and preventing viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action.
Valacyclovir: A prodrug of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one that has improved bioavailability.
Famciclovir: A prodrug of penciclovir, which is structurally similar to this compound.
Uniqueness
This compound is unique due to its high selectivity for viral thymidine kinase and its potent antiviral activity with minimal toxicity to host cells. This selectivity makes it a preferred choice for treating herpes simplex virus infections.
Propiedades
Número CAS |
91503-60-5 |
|---|---|
Fórmula molecular |
C8H11N5O3 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-amino-9-(2-hydroxyethoxymethyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-3-5-6(12-7)13(8(15)11-5)4-16-2-1-14/h3,14H,1-2,4H2,(H,11,15)(H2,9,10,12) |
Clave InChI |
YMJBFKLBDDDBMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=N1)N)N(C(=O)N2)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)


![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)

![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)


